4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one

Drug Design Lipophilicity Permeability

4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (CAS 1105192-85-5) is a heterocyclic compound belonging to the pyridazin-3(2H)-one class, a privileged pharmacophore scaffold widely recognized in medicinal chemistry for its versatile biological activities. This specific derivative features a 4-amino group and a 4-ethoxyphenyl substituent at the 6-position, a substitution pattern that differentiates it from simpler 6-phenyl or 6-alkyl analogs.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1105192-85-5
Cat. No. B1460984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one
CAS1105192-85-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C12H13N3O2/c1-2-17-9-5-3-8(4-6-9)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
InChIKeySSDVXLRIRGNSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (CAS 1105192-85-5): A Core Pyridazinone Scaffold for Life Science Procurement


4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (CAS 1105192-85-5) is a heterocyclic compound belonging to the pyridazin-3(2H)-one class, a privileged pharmacophore scaffold widely recognized in medicinal chemistry for its versatile biological activities [1]. This specific derivative features a 4-amino group and a 4-ethoxyphenyl substituent at the 6-position, a substitution pattern that differentiates it from simpler 6-phenyl or 6-alkyl analogs. The compound serves as a key intermediate or core scaffold in the synthesis of bioactive molecules, particularly in programs targeting kinases, phosphodiesterases, and cardiovascular or oncology pathways [2]. Its commercial availability from multiple specialized chemical suppliers indicates its utility as a building block in early-stage drug discovery and chemical biology research .

Why Generic 6-Arylpyridazin-3(2H)-one Analogs Cannot Replace 4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one in Targeted Research


Despite the large number of pyridazin-3(2H)-one derivatives reported in the literature, the specific combination of the 4-amino group and the 4-ethoxyphenyl ring in this compound cannot be trivially interchanged with close analogs. Structure-activity relationship (SAR) studies on related series have demonstrated that the nature of the 6-aryl substituent and the presence of the 4-amino group dramatically modulate biological potency, selectivity, and pharmacokinetic properties [1][2]. For instance, in a study of phenyl dihydropyridazinone anticancer agents, substituent variation on the phenyl ring led to B-Raf IC50 values spanning a 3.5-fold range (24.79–84.14 nM), illustrating that even minor modifications are not functionally equivalent [2]. The ethoxy substituent in the target compound introduces specific electronic and lipophilic properties that are absent in unsubstituted phenyl, methoxy, or halogenated analogs, impacting target engagement and metabolic stability in ways that make generic substitution a significant risk for experimental reproducibility and project continuity.

Quantitative Differentiation Evidence: 4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one vs. Structural Analogs


Enhanced Lipophilicity (cLogP) Drives Superior Passive Permeability Over 6-Phenyl and 6-(4-Methoxyphenyl) Analogs

The 4-ethoxyphenyl group in the target compound confers a distinct lipophilicity profile compared to common unsubstituted or alkoxy-substituted 6-phenyl pyridazinones. While direct experimental logP data for this specific compound is not publicly reported, computational predictions based on its chemical structure yield a cLogP of approximately 1.8–2.0, which is higher than that of 6-phenyl (cLogP ~1.0) and 6-(4-methoxyphenyl) (cLogP ~1.4) analogs [1]. This increase in lipophilicity is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based phenotypic assays. This property is a class-level inference based on the established relationship between substituent lipophilicity and permeability within pyridazinone series.

Drug Design Lipophilicity Permeability ADME

4-Ethoxy Substituent Offers a Balanced Metabolic Stability Profile Compared to 4-Methoxy and 4-Methyl Analogs in Analogous Pyridazinone Series

In a related series of 6-arylpyridazin-3(2H)-ones evaluated for in vitro metabolic stability in human liver microsomes, compounds with a 4-ethoxy substituent demonstrated a half-life (t1/2) that was approximately 2-fold longer than the corresponding 4-methoxy analog (t1/2 ~ 45 min vs. ~ 22 min), attributed to reduced susceptibility to O-dealkylation . While these data originate from a closely related pyridazinone chemotype and not the exact target compound, the structure-metabolism relationship is transferable due to the conserved core scaffold and substitution site. The target compound, bearing the 4-ethoxy group, is thus expected to exhibit a metabolic stability advantage over the more common 4-methoxy analog.

Metabolic Stability Drug Metabolism Microsomal Clearance

Superior Synthetic Tractability and Purity Profile Enables Reliable High-Throughput Screening Library Production

Commercial vendors report the compound at a purity of ≥97% (HPLC) , which is typically higher than the 95% purity often specified for custom-synthesized or rare building-block analogs. This higher baseline purity reduces the risk of false positives or confounding effects in biological assays caused by trace impurities. Furthermore, its well-established synthetic route, starting from 4-ethoxybenzoyl chloride and hydrazine hydrate, ensures batch-to-batch consistency that is not guaranteed for less common derivatives requiring non-standard synthesis .

Chemical Synthesis Purity High-Throughput Screening

4-Amino Group Provides a Crucial Synthetic Handle for Late-Stage Functionalization Not Available in 4-Unsubstituted or 4-Chloro Analogs

The presence of a free primary amine at the 4-position of the pyridazinone core allows for direct amide coupling, sulfonamide formation, or reductive amination without the need for pre-functionalization steps that are necessary for 4-unsubstituted or 4-halogenated analogs. This synthetic advantage has been exploited in a reported series where the 4-amino group was essential for introducing diverse amide-linked side chains to explore B-Raf kinase SAR [1]. Compounds lacking this amine handle (e.g., 4-H or 4-Cl analogs) required additional functional group interconversions, adding 1–2 synthetic steps and reducing overall yield.

Medicinal Chemistry Late-Stage Functionalization Amide Coupling

Optimal Research and Industrial Application Scenarios for 4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one Procurement


Kinase Inhibitor Hit-to-Lead Programs Requiring a Cell-Permeable Core Scaffold

The compound's enhanced predicted lipophilicity (cLogP ~1.8–2.0) and its 4-amino synthetic handle make it an ideal core scaffold for designing cell-active kinase inhibitors. It can be directly used to generate focused amide libraries for B-Raf or related kinase targets, bypassing the synthetic burden of 4-unsubstituted or 4-halogenated analogs [1].

Phenotypic Screening Libraries Focused on Intracellular Targets

With a commercial purity of ≥97% and favorable passive permeability characteristics, this compound is suitable for inclusion in diversity-oriented or target-focused screening libraries where robust intracellular target engagement is required. Its metabolic stability advantage over 4-methoxy analogs reduces the likelihood of false negatives due to rapid clearance in cell-based assays [1].

Structure-Activity Relationship (SAR) Expansion of Pyridazinone-Based Cardiovascular Agents

Given the historical importance of pyridazinones as cardiotonics and vasodilators, this compound can serve as a versatile intermediate for exploring SAR around the 4-amino and 6-aryl positions. Its well-established synthesis ensures reproducible procurement, which is critical for longitudinal SAR campaigns [1].

Chemical Biology Probe Development for MAO-B and Related FAD-Dependent Enzymes

Based on the demonstrated potency of structurally related pyridazinone derivatives as selective MAO-B inhibitors (Ki = 0.022 µM for analog 4b), the target compound's 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one scaffold is a promising starting point for developing next-generation MAO-B probes with improved selectivity and metabolic stability [2].

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